(3-(1H-tetrazol-1-yl)phenyl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(1H-tetrazol-1-yl)phenyl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone is a complex organic compound featuring a tetrazole ring, a phenyl group, a chlorophenyl group, and a thiazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-tetrazol-1-yl)phenyl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic synthesis. One common route includes:
Formation of the Tetrazole Ring: Starting with a suitable aromatic precursor, the tetrazole ring can be introduced via a cycloaddition reaction with sodium azide and an appropriate nitrile.
Thiazepane Ring Formation: The thiazepane ring can be synthesized through a ring-closing reaction involving a suitable diamine and a dihalide.
Coupling Reactions: The final step involves coupling the tetrazole and thiazepane intermediates using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(3-(1H-tetrazol-1-yl)phenyl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using sodium borohydride or lithium aluminium hydride.
Substitution: The chlorophenyl group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-(1H-tetrazol-1-yl)phenyl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of (3-(1H-tetrazol-1-yl)phenyl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors. The thiazepane ring provides additional binding interactions, enhancing the compound’s affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- (3-(1H-tetrazol-1-yl)phenyl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone
- (3-(1H-tetrazol-1-yl)phenyl)(7-(2-bromophenyl)-1,4-thiazepan-4-yl)methanone
- (3-(1H-tetrazol-1-yl)phenyl)(7-(2-methylphenyl)-1,4-thiazepan-4-yl)methanone
Uniqueness
The uniqueness of (3-(1H-tetrazol-1-yl)phenyl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone lies in its combination of a tetrazole ring and a thiazepane ring, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-[3-(tetrazol-1-yl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5OS/c20-17-7-2-1-6-16(17)18-8-9-24(10-11-27-18)19(26)14-4-3-5-15(12-14)25-13-21-22-23-25/h1-7,12-13,18H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPZZRVOKHVHGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.